(1-ethyl-1H-pyrrol-2-yl)boronic acid
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Overview
Description
(1-ethyl-1H-pyrrol-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-pyrrol-2-yl)boronic acid typically involves the borylation of pyrrole derivatives. One common method is the palladium-catalyzed borylation of 2-bromo-1-ethylpyrrole using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-pyrrol-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acids or hydrogenation conditions.
Oxidation: The boronic acid group can be oxidized to form alcohols or other oxygen-containing functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Acids (e.g., propionic acid) or hydrogenation catalysts (e.g., Pd/C).
Oxidation: Oxidizing agents (e.g., H2O2, NaBO3).
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Protodeboronation: The corresponding pyrrole derivative without the boronic acid group.
Oxidation: Alcohols or ketones.
Scientific Research Applications
(1-ethyl-1H-pyrrol-2-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-ethyl-1H-pyrrol-2-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group can also interact with biological molecules, potentially inhibiting enzymes or interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
(1-methyl-1H-pyrrol-2-yl)boronic acid: Similar structure but with a methyl group instead of an ethyl group.
(1-phenyl-1H-pyrrol-2-yl)boronic acid: Contains a phenyl group, leading to different reactivity and applications.
(1-tert-butyl-1H-pyrrol-2-yl)boronic acid: Features a bulky tert-butyl group, affecting its steric properties.
Uniqueness
(1-ethyl-1H-pyrrol-2-yl)boronic acid is unique due to its specific ethyl substitution, which can influence its reactivity and interactions in chemical and biological systems. This compound’s balance of steric and electronic properties makes it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C6H10BNO2 |
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Molecular Weight |
138.96 g/mol |
IUPAC Name |
(1-ethylpyrrol-2-yl)boronic acid |
InChI |
InChI=1S/C6H10BNO2/c1-2-8-5-3-4-6(8)7(9)10/h3-5,9-10H,2H2,1H3 |
InChI Key |
MZFCHAWSIAHPME-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CN1CC)(O)O |
Origin of Product |
United States |
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